molecular formula C7H3BrClN B1292744 3-Bromo-2-chlorobenzonitrile CAS No. 914250-82-1

3-Bromo-2-chlorobenzonitrile

Cat. No. B1292744
M. Wt: 216.46 g/mol
InChI Key: SKSXVQHWKWTNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chlorobenzonitrile is a halogenated aromatic nitrile compound characterized by the presence of bromine and chlorine substituents on the benzene ring, along with a cyano group. This compound is of interest due to its potential applications in organic synthesis and material science. The presence of both bromine and chlorine provides unique reactivity that can be exploited in various chemical transformations.

Synthesis Analysis

The synthesis of halogenated benzene derivatives, such as 3-Bromo-2-chlorobenzonitrile, often involves halogenation reactions where bromine or chlorine atoms are introduced into the benzene ring. An example of a related synthesis is the efficient production of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles through tandem reactions, which demonstrates the potential for creating complex molecules from simpler halogenated precursors . Additionally, the synthesis of related compounds like 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involves multiple steps, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, indicating a multi-step approach that could be adapted for synthesizing 3-Bromo-2-chlorobenzonitrile .

Molecular Structure Analysis

The molecular structure of halogenated benzonitriles, including 3-Bromo-2-chlorobenzonitrile, is influenced by the electron-withdrawing effects of the halogens and the cyano group. These substituents can affect the electron density distribution on the benzene ring and impact the molecule's reactivity. For instance, in the case of 4-bromo-2,6-dichlorobenzonitrile, the crystal packing features a notable interaction between the Lewis base (CN) and the Lewis acid (Br), which could be relevant for understanding the structural aspects of 3-Bromo-2-chlorobenzonitrile .

Chemical Reactions Analysis

The reactivity of 3-Bromo-2-chlorobenzonitrile can be inferred from studies on similar compounds. For example, the gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from halogenated alkynes suggests that the presence of halogens can influence regioselective transformations . Moreover, the study of nitrite and mixtures of bromide and iodide with o-iodosobenzoate indicates that halogenated benzonitriles can participate in electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-chlorobenzonitrile can be deduced from related compounds. For instance, the microwave spectral study of 3-chloropropionitrile and 3-bromoproprionitrile provides insights into the rotational constants and structural parameters that could be similar for 3-Bromo-2-chlorobenzonitrile . The thermodynamic study of chlorobenzonitrile isomers highlights the importance of CN···Cl intermolecular interactions, which are likely to be present in 3-Bromo-2-chlorobenzonitrile and influence its physical properties . Additionally, the crystal structure of N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide shows how halogen substituents can affect molecular conformation and packing, which is relevant for understanding the solid-state properties of 3-Bromo-2-chlorobenzonitrile .

Scientific Research Applications

Thermodynamics and Structural Properties

  • Thermodynamic Studies: Chlorobenzonitrile isomers, including compounds similar to 3-Bromo-2-chlorobenzonitrile, have been studied for their thermodynamic and structural properties. These studies include experimental techniques like Knudsen effusion, differential scanning calorimetry, and computational studies. Such research provides insights into the intermolecular interactions and crystalline packing of these compounds, which are essential for various chemical processes and material science applications (Rocha et al., 2014).

Chemical Synthesis and Reactions

  • Ortho-Metalation Reactions: The ortho-metalation of compounds like 3-Bromo-2-chlorobenzonitrile has been researched, indicating its potential use in synthesizing various chemical derivatives. This process involves treating these compounds with lithium dialkylamides, leading to a variety of 2-substituted derivatives (Gohier & Mortier, 2003).

Physical and Thermal Analysis

  • Physical and Thermal Properties: Studies have been conducted on chlorobenzonitrile compounds to evaluate their physical, thermal, and spectroscopic properties. Such research is crucial for understanding the stability and behavior of these compounds under different conditions, which is vital for their application in industrial processes (Trivedi et al., 2015).

Radiolysis and Product Analysis

  • Radiolysis Studies: The radiolysis of chlorobenzonitriles, including related compounds, has been studied in aqueous solutions. This research is significant for understanding the chemical reactions and product formation under radiation, which can be applied in environmental chemistry and radiological studies (Geppert & Getoff, 1998).

Spectroscopy and Molecular Structure

  • Spectroscopic Analysis: The molecular structure and spectroscopic properties of chlorobenzonitriles have been extensively researched. Such studies include FT-IR, FT-Raman, and microwave spectral studies, providing crucial information for the characterization and application of these compounds in various scientific domains (Xu & Harmony, 1992).

Pharmaceutical and Chemical Applications

  • Synthesis of Pharmaceuticals: Chlorobenzonitriles serve as intermediates in the synthesis of various pharmaceuticals. For instance, they have been used in the synthesis of antihypertensive drugs like Valsartan (Qing, 2001).

Safety And Hazards

3-Bromo-2-chlorobenzonitrile is considered hazardous . It has the signal word “Warning” and is associated with the following hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

3-bromo-2-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSXVQHWKWTNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647776
Record name 3-Bromo-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chlorobenzonitrile

CAS RN

914250-82-1
Record name 3-Bromo-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-chlorobenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-chlorobenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-chlorobenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-chlorobenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-chlorobenzonitrile
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-chlorobenzonitrile

Citations

For This Compound
4
Citations
J Clayden, CP Worrall, WJ Moran… - Angewandte …, 2008 - Wiley Online Library
… Nucleophilic aromatic substitution of 3-bromo-2-chlorobenzonitrile (3) 7 by 2-tert-butylphenoxide gave ether 4, which was converted into sulfoxides by using either diacetonylglucose (…
Number of citations: 64 onlinelibrary.wiley.com
JD Senior - 2009 - search.proquest.com
This thesis describes research carried out on the synthesis and asymmetric synthesis of atropisomeric biaryl sulfides and sulfones. Chapter one describes synthetic strategies employed …
Number of citations: 2 search.proquest.com
MS Betson, A Bracegirdle, J Clayden… - Chemical …, 2007 - pubs.rsc.org
… Diaryl ethers 17 5 were formed by the nucleophilic aromatic substitution of chloride from 3-bromo-2-chlorobenzonitrile by 2-tert-butylphenoxide, reduction to 5 (R = CH 2 OMe, X = Br) …
Number of citations: 17 pubs.rsc.org
A Rouch - 2014 - core.ac.uk
Je tiens tout d’abord à remercier le Professeur Gérald Guillaumet et le Docteur Bruno Figadère d’avoir accepté de juger mes travaux de thèse. Merci également au Professeur Pierre …
Number of citations: 2 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.